molecular formula C22H27NO3 B5912973 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one

4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one

Cat. No. B5912973
M. Wt: 353.5 g/mol
InChI Key: HMJVHHJDGRQYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one, also known as DIC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of coumarin derivatives and is known for its various biochemical and physiological effects.

Scientific Research Applications

4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been extensively used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a fluorescent sensor for detecting nitric oxide, a signaling molecule involved in various physiological processes. Additionally, 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been used as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent.

Mechanism of Action

4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one acts as a chelating agent, meaning it can form coordination complexes with metal ions. The fluorescent properties of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one arise from the interaction between the metal ion and the coumarin moiety of the molecule. The mechanism of action of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one as a photosensitizer involves the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been shown to have various biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one in lab experiments is its high selectivity and sensitivity for metal ions and nitric oxide. It can be used in a variety of assays to detect these molecules in biological samples. However, one of the limitations of using 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one is its potential toxicity at high concentrations. Careful optimization of the experimental conditions is necessary to ensure the safety of the researchers and the accuracy of the results.

Future Directions

There are several potential future directions for the use of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one in scientific research. One area of interest is the development of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one-based fluorescent probes for imaging metal ions and nitric oxide in vivo. Another area of interest is the optimization of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one as a photosensitizer for photodynamic therapy, with the aim of improving its efficacy and reducing its toxicity. Additionally, the development of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one-based inhibitors of acetylcholinesterase and anti-inflammatory agents is an area of potential future research.

Synthesis Methods

The synthesis of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one involves the reaction of 3-hydroxyflavone with diisobutylamine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the resulting product is purified by column chromatography. The yield of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one can be improved by optimizing the reaction conditions such as temperature, time, and concentration.

properties

IUPAC Name

4-[[bis(2-methylpropyl)amino]methyl]-3-hydroxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-14(2)11-23(12-15(3)4)13-19-20(24)10-9-17-16-7-5-6-8-18(16)22(25)26-21(17)19/h5-10,14-15,24H,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJVHHJDGRQYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[bis(2-methylpropyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.